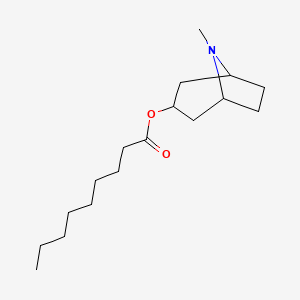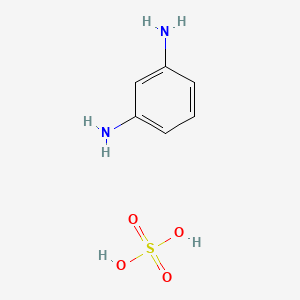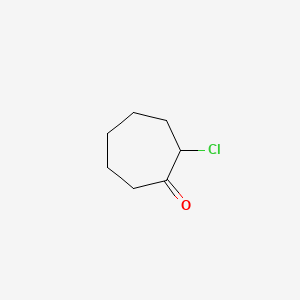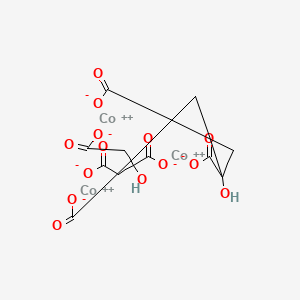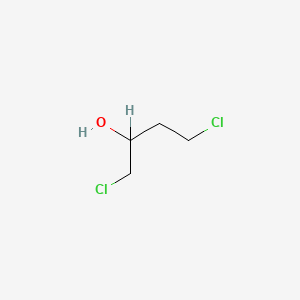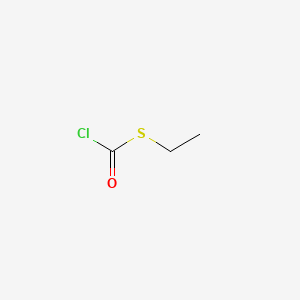
3-(Chloromethyl)benzonitrile
概要
説明
3-(Chloromethyl)benzonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzonitrile, where a chloromethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.
科学的研究の応用
3-(Chloromethyl)benzonitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors and modulators of biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Safety and Hazards
3-(Chloromethyl)benzonitrile is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed or in contact with skin .
作用機序
Target of Action
This compound is an organic building block and is often used in chemical synthesis
Mode of Action
As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . More detailed studies are required to elucidate the exact nature of these interactions.
Biochemical Pathways
Given its role as a building block in chemical synthesis, it may be involved in various biochemical pathways depending on the context of its use .
Result of Action
As a chemical building block, its effects would largely depend on the specific chemical reactions it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)benzonitrile .
生化学分析
Biochemical Properties
It is known that nitriles, the class of compounds to which 3-(Chloromethyl)benzonitrile belongs, can interact with various enzymes and proteins . These interactions often involve the cyano group (-CN) present in nitriles .
Molecular Mechanism
Nitriles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of nitriles can vary depending on the specific conditions of the experiment .
Metabolic Pathways
Nitriles are known to be metabolized by a variety of enzymes, including nitrilases .
準備方法
Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of benzonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds under controlled conditions to ensure the selective formation of the chloromethyl group on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic ammoxidation of chlorotoluenes. This method is preferred due to its efficiency and cost-effectiveness. The process involves the reaction of chlorotoluenes with ammonia and oxygen in the presence of a catalyst at elevated temperatures, resulting in the formation of the desired benzonitrile derivative.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.
Oxidation: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
類似化合物との比較
Benzyl Chloride: Similar in structure but lacks the nitrile group.
4-(Chloromethyl)benzonitrile: Positional isomer with the chloromethyl group at the para position.
3-(Bromomethyl)benzonitrile: Similar compound with a bromomethyl group instead of chloromethyl.
Uniqueness: 3-(Chloromethyl)benzonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo various reactions makes it a valuable intermediate in the production of diverse organic compounds.
特性
IUPAC Name |
3-(chloromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVOTDGLNPNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334857 | |
| Record name | 3-(chloromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64407-07-4 | |
| Record name | 3-(Chloromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64407-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(chloromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



